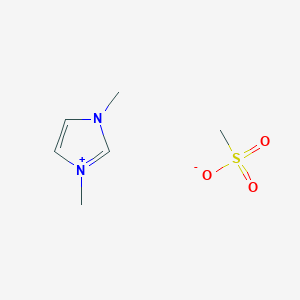
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Overview
Description
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, also known as CECBP, is an organic compound that has been used in various scientific research applications. It is a heterocyclic compound with a pyridine ring and a benzoyl group. It is a colorless solid that is soluble in water and alcohols. CECBP is commonly used in organic synthesis and as a reagent in laboratory experiments.
Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
Coordination Chemistry
In the field of coordination chemistry, Tulloch et al. (2001) explored the use of pyridine N-functionalized carbene ligands to synthesize copper(I) imidazol-2-ylidene complexes, illustrating the versatility of pyridine derivatives in forming metal complexes with potential applications in catalysis and material science (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, Eastham, 2001).
Thermotropic Liquid Crystals
Furthermore, the synthesis and study of thermotropic liquid crystals based on 2-hydroxypyridine ester cores, as researched by Hagar et al. (2020), highlight the compound's application in the design of new liquid crystal materials. These materials exhibit phase behavior dependent on the length of the alkoxy chain and polarity, underscoring the role of pyridine derivatives in advancing materials science (Hagar, Ahmed, Saad, 2020).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives to evaluate their in vitro antimicrobial activity, demonstrating modest activity against various bacterial and fungal strains. This research indicates the potential of pyridine derivatives in the development of new antimicrobial agents (Patel, Agravat, Shaikh, 2011).
Nonlinear Optical Materials
Evans and Lin (2001) reported on the crystal engineering of zinc(II) and cadmium(II) coordination networks with p-pyridinecarboxylate bridging ligands for nonlinear optical materials. This work underscores the significance of pyridine derivatives in the development of materials with unique optical properties, contributing to advances in photonics and electronics (Evans, Lin, 2001).
properties
IUPAC Name |
ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSPYFTYAWREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469850 | |
| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
CAS RN |
727409-20-3 | |
| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)






